(2-Oxo-1,3-dioxole-4,5-diyl)bis(methylene) bis(2-ethoxy-1-((2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate)
Descripción
(2-Oxo-1,3-dioxole-4,5-diyl)bis(methylene) bis(2-ethoxy-1-((2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate) is a byproduct formed during the synthesis of azilsartan, an angiotensin II receptor antagonist used primarily for the treatment of hypertension. This impurity is significant in pharmaceutical research and development due to its potential impact on the efficacy and safety of the final drug product.
Propiedades
Número CAS |
1417576-02-3 |
|---|---|
Fórmula molecular |
C55H42N8O13 |
Peso molecular |
1023.0 g/mol |
Nombre IUPAC |
[5-[[2-ethoxy-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carbonyl]oxymethyl]-2-oxo-1,3-dioxol-4-yl]methyl 2-ethoxy-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate |
InChI |
InChI=1S/C55H42N8O13/c1-3-69-51-56-41-17-9-15-39(45(41)62(51)27-31-19-23-33(24-20-31)35-11-5-7-13-37(35)47-58-53(66)75-60-47)49(64)71-29-43-44(74-55(68)73-43)30-72-50(65)40-16-10-18-42-46(40)63(52(57-42)70-4-2)28-32-21-25-34(26-22-32)36-12-6-8-14-38(36)48-59-54(67)76-61-48/h5-26H,3-4,27-30H2,1-2H3,(H,58,60,66)(H,59,61,67) |
Clave InChI |
BLFHQCVBQGQMOZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)OCC6=C(OC(=O)O6)COC(=O)C7=C8C(=CC=C7)N=C(N8CC9=CC=C(C=C9)C1=CC=CC=C1C1=NOC(=O)N1)OCC |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of azilsartan involves multiple steps, including the treatment of 1-[[2′-cyano-biphenyl-4-yl]methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate methyl ester with 2-ethylhexyl chloroformate, followed by cyclization in refluxing xylene and subsequent saponification . The formation of azilsartan dimer impurity can occur under acidic conditions or through hydrothermal methods at high temperatures .
Industrial Production Methods: In industrial settings, controlling the formation of impurities like azilsartan dimer is crucial. This involves optimizing reaction conditions, such as temperature and pH, and employing purification techniques to isolate the desired product while minimizing impurities .
Análisis De Reacciones Químicas
Types of Reactions: (2-Oxo-1,3-dioxole-4,5-diyl)bis(methylene) bis(2-ethoxy-1-((2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate) can undergo various chemical reactions, including:
Oxidation: Exposure to oxidizing agents can lead to the formation of different oxidation products.
Reduction: Reducing agents can alter the chemical structure of the impurity.
Substitution: Substitution reactions can occur, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can lead to significant degradation of azilsartan .
Aplicaciones Científicas De Investigación
(2-Oxo-1,3-dioxole-4,5-diyl)bis(methylene) bis(2-ethoxy-1-((2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate) has several applications in scientific research:
Chemistry: It is used to study the stability and degradation pathways of azilsartan.
Biology: Research on its biological activity helps in understanding the pharmacokinetics and pharmacodynamics of azilsartan.
Medicine: Investigating its impact on the efficacy and safety of azilsartan formulations.
Industry: Used in quality control processes to ensure the purity of azilsartan in pharmaceutical products.
Mecanismo De Acción
The mechanism of action of azilsartan dimer impurity is related to its parent compound, azilsartan. Azilsartan inhibits the binding of angiotensin II to the AT1 receptor in vascular smooth muscle and adrenal gland tissues, leading to vasodilation and reduced aldosterone release . The impurity itself may not have significant pharmacological activity but is crucial in understanding the overall safety profile of azilsartan.
Comparación Con Compuestos Similares
- Valsartan
- Losartan
- Irbesartan
- Telmisartan
- Olmesartan
Comparison: (2-Oxo-1,3-dioxole-4,5-diyl)bis(methylene) bis(2-ethoxy-1-((2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate) is unique due to its specific formation pathway and structural characteristics. Compared to impurities in other angiotensin II receptor blockers, it may exhibit different stability and reactivity profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
